molecular formula C10H10O3 B2668245 7-Methoxy-2-methyl-2,3-dihydrobenzofuran-3-one CAS No. 181052-88-0

7-Methoxy-2-methyl-2,3-dihydrobenzofuran-3-one

Cat. No. B2668245
CAS RN: 181052-88-0
M. Wt: 178.187
InChI Key: KKAQANLUERRIRW-UHFFFAOYSA-N
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Description

“7-Methoxy-2-methyl-2,3-dihydrobenzofuran-3-one” is a compound that belongs to the benzofuran family . Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications .


Synthesis Analysis

Benzofuran compounds can be synthesized through various methods. The most pertinent and often employed strategies involve the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Other strategies include the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones and the cyclization of aryl acetylenes using transition-metal catalysis .

Scientific Research Applications

Anticholinesterase Action

Luo et al. (2005) explored the anticholinesterase activities of compounds derived from 7-Methoxy-2-methyl-2,3-dihydrobenzofuran-3-one. These compounds were potent inhibitors of acetyl- or butyrylcholinesterase, with specific compounds exhibiting remarkable selectivity. This research has implications for treatments targeting cholinesterase enzymes, which are significant in conditions like Alzheimer's disease (Luo et al., 2005).

Potential Anticancer Activity

A study by Pieters et al. (1999) synthesized a series of related dihydrobenzofuran lignans and benzofurans, assessing their potential as anticancer agents. They demonstrated notable activity against leukemia and breast cancer cell lines, with specific compounds showing significant growth inhibition. This suggests a promising avenue for developing new antitumor agents (Pieters et al., 1999).

Synthesis of Novel Compounds

Yamaguchi et al. (1984) investigated the acylations of methoxy-substituted 2-isopropenyl-2,3-dihydrobenzofurans, leading to the development of novel chemical compounds. This research contributes to the synthesis of new chemical entities, which can have various applications in medicinal chemistry (Yamaguchi et al., 1984).

Antimicrobial Activity

Sunitha et al. (2017) focused on the synthesis of novel benzofuran based 1,2,3-triazoles, demonstrating high antimicrobial activity. This indicates the potential of derivatives of this compound in the development of new antimicrobial agents (Sunitha et al., 2017).

Future Directions

Benzofuran and its derivatives have attracted considerable attention in the fields of drug invention and development . The unique structural features of benzofuran and its wide array of biological activities make it a promising area for future research . The development of promising compounds with target therapy potentials and little side effects is the main goal of medical researchers .

properties

IUPAC Name

7-methoxy-2-methyl-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3/c1-6-9(11)7-4-3-5-8(12-2)10(7)13-6/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKAQANLUERRIRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)C2=C(O1)C(=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Methyl 7-methoxy-2-methyl-3-oxo-2,3-dihydrobenzofuran-2-carboxylate (18.38 g) was dissolved in dioxane-water (5:1, 300 ml) and 0.5 N sulfuric acid (37 ml) was added to the solution, followed by refluxing the resulting solution for 16 hours. The reaction solution was concentrated and poured into water layer (300 ml), followed by extracting the resultant three times with ether (150 ml). The organic layers were combined and washed with saturated aqueous sodium hydrogen carbonate solution and with saturated brine, followed by drying over sodium sulfate. After removing the sodium sulfate by filtration, the solvent was removed under reduced pressure and the residue was purified by column chromatography (solvent: hexane/ethyl acetate=9/1-5/1) using florisil to obtain the desired compound (4.69 g, yield: 36%).
Name
Methyl 7-methoxy-2-methyl-3-oxo-2,3-dihydrobenzofuran-2-carboxylate
Quantity
18.38 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
37 mL
Type
reactant
Reaction Step Two
Yield
36%

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